molecular formula C10H9NO3 B3060562 7-Methoxy-1-benzofuran-2-carboxamide CAS No. 53020-46-5

7-Methoxy-1-benzofuran-2-carboxamide

Cat. No. B3060562
CAS RN: 53020-46-5
M. Wt: 191.18 g/mol
InChI Key: KHBMTZMEBSICRI-UHFFFAOYSA-N
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Description

7-Methoxy-1-benzofuran-2-carboxamide is a compound with the molecular formula C10H9NO3 . It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives, including 7-Methoxy-1-benzofuran-2-carboxamide, can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-benzofuran-2-carboxamide consists of a benzofuran ring with a methoxy group at the 7th position and a carboxamide group at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxy-1-benzofuran-2-carboxamide are not detailed in the search results, benzofuran compounds in general have been shown to undergo various chemical reactions. For instance, benzofuran rings can be constructed through a unique free radical cyclization cascade or proton quantum tunneling .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-1-benzofuran-2-carboxamide can be found on databases like PubChem . It has a molecular formula of C10H9NO3 .

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives, including compounds like 7-Methoxy-1-benzofuran-2-carboxamide, have been recognized for their antimicrobial properties. Research highlights that benzofuran and its derivatives exhibit a wide range of biological and pharmacological applications. These compounds are noted for their efficiency in antimicrobial therapy and have been employed in the treatment of skin diseases such as cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in designing antimicrobial agents that target various clinically approved targets. This area of study has seen considerable attention due to the potential of benzofuran derivatives in addressing the global challenge of antibiotic resistance. Researchers emphasize the need for continuous exploration in this domain to fully harness the therapeutic potential of benzofuran derivatives for treating microbial diseases (Hiremathad et al., 2015) (Hiremathad et al., 2015).

Biological Activities and Drug Prospects

Benzofuran compounds, including 7-Methoxy-1-benzofuran-2-carboxamide, are ubiquitous in nature and exhibit strong biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The potential applications of benzofuran compounds in various fields have garnered significant attention from chemical and pharmaceutical researchers. The review of recent studies sheds light on the important natural product sources of benzofuran derivatives, their biological activities, drug prospects, and the relationship between bioactivities and structures. The synthesis methods and the structure-activity relationships (SAR) of benzofuran derivatives are crucial for their development as effective therapeutic agents (Miao et al., 2019).

Benzofuran in Drug Design and Pharmacology

Benzofuran scaffolds, including 7-Methoxy-1-benzofuran-2-carboxamide, play a fundamental role in the design of bioactive heterocycles. Their presence in numerous natural and synthetic compounds underscores their therapeutic significance. Benzofuran derivatives exhibit a broad range of biological activities, making them important in pharmaceuticals, agriculture, and polymers. The pharmacophore of benzofuran is essential in designing pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The detailed study of structure-activity relationships (SAR) and the effect of specific functional groups on the activity of benzofuran compounds provide insights that are crucial for developing new drugs (Dawood, 2019).

Future Directions

Benzofuran compounds, including 7-Methoxy-1-benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing benzofuran-based drugs for various diseases .

properties

IUPAC Name

7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBMTZMEBSICRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363379
Record name 7-methoxy-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Methoxy-1-benzofuran-2-carboxamide

CAS RN

53020-46-5
Record name 7-methoxy-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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